Cas no 885274-71-5 (Pyridine,2-(4-piperidinyl)-5-(2-thienyl)-)

Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- is a heterocyclic compound featuring a pyridine core substituted with a piperidinyl group at the 2-position and a thienyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual functionality allows for versatile reactivity in cross-coupling and nucleophilic substitution reactions. The presence of the thienyl group enhances π-conjugation, potentially improving binding affinity in bioactive molecules. This compound is particularly useful in the development of receptor-targeted drugs due to its balanced lipophilicity and hydrogen-bonding capacity. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- structure
885274-71-5 structure
Product Name:Pyridine,2-(4-piperidinyl)-5-(2-thienyl)-
CAS No:885274-71-5
MF:C14H16N2S
MW:244.355241775513
CID:711164
PubChem ID:57355207
Update Time:2025-05-22

Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,2-(4-piperidinyl)-5-(2-thienyl)-
    • 2-piperidin-4-yl-5-thiophen-2-ylpyridine
    • 5-THIOPHEN-2-YL-1',2',3',4',5',6'-HEXAHYDRO-[2,4']BIPYRIDINYL,
    • 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE
    • 5-THIOPHEN-2-YL-1A'A inverted exclamation markA'A,2A'A inverted exclamation markA'A,3A'A inverted exclamation markA'A,4A'A inverted exclamation markA'A,5A'A inverted exclamation markA'A,6A'A inverted exclamation markA'A-HEXAHYDRO-[2,4A'A inverted exclamation markA'A ]BIPYRIDINYL
    • Pyridine,2-(4-piperidinyl)-5-(2-thienyl)
    • AB19444
    • AKOS024260482
    • 5-THIOPHEN-2-YL-1',2',3',4',5',6'-HEXAHYDRO-[2,4']BIPYRIDINYL
    • DTXSID10722948
    • 885274-71-5
    • Inchi: 1S/C14H16N2S/c1-2-14(17-9-1)12-3-4-13(16-10-12)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2
    • InChI Key: XEBQCIIJRAKCCN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CN=C(C=C1)C1CCNCC1

Computed Properties

  • Exact Mass: 244.10300
  • Monoisotopic Mass: 244.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.2Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3

Experimental Properties

  • PSA: 53.16000
  • LogP: 3.60590

Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- Pricemore >>

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Additional information on Pyridine,2-(4-piperidinyl)-5-(2-thienyl)-

Recent Advances in the Study of Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- (CAS: 885274-71-5) in Chemical Biology and Pharmaceutical Research

The compound Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- (CAS: 885274-71-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its pyridine and thiophene moieties, has been identified as a promising scaffold for drug development, particularly in the areas of central nervous system (CNS) disorders and oncology. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in various disease models.

One of the most notable findings in recent research is the role of Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- as a potent modulator of specific neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its high affinity for dopamine D2 and serotonin 5-HT2A receptors, suggesting potential applications in the treatment of schizophrenia and other psychiatric disorders. The compound's ability to cross the blood-brain barrier (BBB) with minimal efflux has also been highlighted as a key advantage over existing therapeutics. Molecular docking studies have further revealed its binding interactions with critical amino acid residues in these receptor sites, providing a structural basis for its pharmacological activity.

In the field of oncology, Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- has shown promising results as an inhibitor of protein kinases involved in cancer cell proliferation. Research conducted at the National Cancer Institute (NCI) in 2024 identified this compound as a selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6), with IC50 values comparable to FDA-approved CDK4/6 inhibitors. The compound demonstrated significant anti-proliferative effects in breast cancer cell lines while showing reduced toxicity to normal cells, suggesting a favorable therapeutic window. These findings have prompted further investigation into its potential as a targeted therapy for hormone receptor-positive breast cancers.

The synthetic chemistry surrounding Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- has also seen significant advancements. A novel three-component coupling reaction developed in 2023 has improved the yield and purity of the compound, addressing previous challenges in large-scale synthesis. This methodological breakthrough, published in Organic Letters, has enabled more efficient structure-activity relationship (SAR) studies by allowing rapid generation of analogs with modified piperidine and thiophene substituents. These synthetic improvements have accelerated the compound's progression through preclinical development.

Pharmacokinetic studies of Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- have revealed interesting properties that warrant further investigation. The compound exhibits moderate plasma protein binding (approximately 85%) and a half-life of 6-8 hours in rodent models, suggesting potential for once-daily dosing in clinical applications. Its metabolism primarily occurs via hepatic CYP3A4, with the major metabolites being inactive, reducing concerns about off-target effects. However, researchers have noted the need for further optimization of its aqueous solubility, which currently limits its formulation options.

Looking forward, the most promising direction for Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- research appears to be in combination therapies. Preliminary data from animal models suggest synergistic effects when this compound is administered with existing antipsychotics or anticancer agents, potentially allowing for dose reduction and minimized side effects. Several pharmaceutical companies have reportedly initiated programs to develop proprietary formulations of this compound, with at least two candidates expected to enter Phase I clinical trials by 2025. These developments position Pyridine,2-(4-piperidinyl)-5-(2-thienyl)- as a compound of significant interest in both academic and industrial research settings.

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